molecular formula C18H18ClN5O3 B2680847 2-(4-chlorophenyl)-N-(3,4-dimethoxyphenethyl)-2H-tetrazole-5-carboxamide CAS No. 1396880-33-3

2-(4-chlorophenyl)-N-(3,4-dimethoxyphenethyl)-2H-tetrazole-5-carboxamide

Cat. No. B2680847
CAS RN: 1396880-33-3
M. Wt: 387.82
InChI Key: MKYHIYXKXXLJBI-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(3,4-dimethoxyphenethyl)-2H-tetrazole-5-carboxamide, also known as CTZ, is a tetrazole derivative that has been extensively studied for its potential therapeutic applications. CTZ is a small molecule that has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.

Scientific Research Applications

Antitumor Activity

Research has shown that compounds related to 2-(4-chlorophenyl)-N-(3,4-dimethoxyphenethyl)-2H-tetrazole-5-carboxamide exhibit significant antitumor activities. For example, the interaction of 5-diazoimidazole-4-carboxamide with alkyl and aryl isocyanates has led to compounds with curative activity against L-1210 and P388 leukemia, suggesting potential for cancer treatment (Stevens et al., 1984).

Fluorescence and Solvent Effect Studies

Studies on the solvent effects on absorption and fluorescence spectra of carboxamides, including similar compounds, have provided insights into their photochemical properties. These findings are essential for understanding the interaction of such compounds with biological systems and could inform the design of fluorescence-based probes or therapeutics (Patil et al., 2011).

Antimicrobial Evaluation

The synthesis and characterization of related compounds have also been explored for antimicrobial applications. A study synthesized novel carboxamides with potential biological activity, including antimicrobial properties, suggesting the compound's utility in combating microbial infections (Talupur et al., 2021).

properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O3/c1-26-15-8-3-12(11-16(15)27-2)9-10-20-18(25)17-21-23-24(22-17)14-6-4-13(19)5-7-14/h3-8,11H,9-10H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYHIYXKXXLJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-(3,4-dimethoxyphenethyl)-2H-tetrazole-5-carboxamide

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